molecular formula C26H22N4O B4942112 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

Cat. No.: B4942112
M. Wt: 406.5 g/mol
InChI Key: QPXZCDMBHZTPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a combination of acridine, pyrazolone, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials may include acridine derivatives, substituted benzaldehydes, and pyrazolone derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining acridine derivatives with substituted benzaldehydes under acidic or basic conditions to form intermediate compounds.

    Cyclization Reactions: Formation of the pyrazolone ring through cyclization reactions involving hydrazine derivatives and diketones.

    Final Coupling: Coupling the intermediate compounds to form the final product under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Intercalating into DNA strands and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Derivatives: Compounds with similar acridine structures, such as acridine orange.

    Pyrazolone Derivatives: Compounds with similar pyrazolone structures, such as antipyrine.

    Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl structures, such as xylene derivatives.

Uniqueness

4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is unique due to its combination of acridine, pyrazolone, and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c1-16-12-13-19(14-17(16)2)30-26(31)22(18(3)29-30)15-27-25-20-8-4-6-10-23(20)28-24-11-7-5-9-21(24)25/h4-15,29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZCDMBHZTPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C4C=CC=CC4=NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.